molecular formula C19H17N3O3 B2871454 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034420-65-8

7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2871454
CAS No.: 2034420-65-8
M. Wt: 335.363
InChI Key: IDGZZSWRJSBJIY-UHFFFAOYSA-N
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Description

7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a quinoline moiety, an indolizine ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the quinoline derivative, followed by the formation of the indolizine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or indolizine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or indolizine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline or indolizine derivatives. Substitution reactions can introduce various functional groups into the quinoline or indolizine rings, leading to a diverse array of products.

Scientific Research Applications

7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may be used in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline and indolizine moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The carboxamide group may also play a role in binding to target proteins or influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-5-oxo-N-(quinolin-8-yl)-1,2,3,5-tetrahydroindolizine-8-carboxamide include other quinoline derivatives, indolizine derivatives, and carboxamide-containing compounds. Examples include:

  • This compound analogs with different substituents on the quinoline or indolizine rings.
  • Quinoline-based drugs such as chloroquine or quinine.
  • Indolizine-based compounds with various biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

7-methoxy-5-oxo-N-quinolin-8-yl-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-15-11-16(23)22-10-4-8-14(22)17(15)19(24)21-13-7-2-5-12-6-3-9-20-18(12)13/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZZSWRJSBJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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